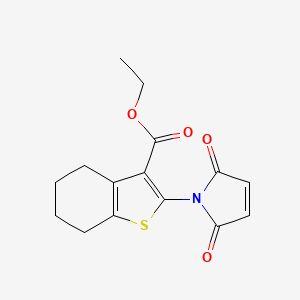

Ethyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Description

Ethyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS: 62159-47-1) is a heterocyclic compound featuring a fused benzothiophene core substituted with a tetrahydro ring system and a 2,5-dioxopyrrole moiety. Its molecular formula is C₁₅H₁₅NO₄S, with an average molecular weight of 305.35 g/mol and a monoisotopic mass of 305.072179 g/mol .

Synthetic routes to this compound typically involve cyanoacetylation or condensation reactions. For example, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate serves as a precursor, undergoing further functionalization with reagents like 1-cyanoacetyl-3,5-dimethylpyrazole to introduce the dioxopyrrole substituent .

Properties

IUPAC Name |

ethyl 2-(2,5-dioxopyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4S/c1-2-20-15(19)13-9-5-3-4-6-10(9)21-14(13)16-11(17)7-8-12(16)18/h7-8H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMZFIVKQSIVDCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCCC2)N3C(=O)C=CC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including antitumor effects and other pharmacological properties.

- IUPAC Name : this compound

- Molecular Formula : C13H13NO4S

- Molecular Weight : 279.31 g/mol

- CAS Number : 295347-54-5

Antitumor Activity

Recent studies have evaluated the antitumor potential of this compound against various cancer cell lines. The findings indicate that it exhibits significant cytotoxic effects.

In Vitro Studies

The compound was tested against multiple human cancer cell lines. The results are summarized in the following table:

| Cell Line | IC50 (μM) | Activity Level |

|---|---|---|

| MCF-7 (Breast) | 23.2 | High |

| HeLa (Cervical) | 45.0 | Moderate |

| A549 (Lung) | 35.0 | Moderate |

| HCT116 (Colon) | 50.0 | Low |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower the IC50 value, the more potent the compound is against that particular cell line .

Flow cytometry analysis revealed that this compound induces apoptosis in cancer cells. Specifically, it was observed to cause cell cycle arrest at both G2/M and S phases. This suggests that the compound interferes with the normal cell cycle progression and promotes programmed cell death .

Additional Biological Activities

Beyond its antitumor properties, this compound has demonstrated other pharmacological effects:

Antibacterial Activity

In studies assessing antibacterial properties, derivatives similar to this compound showed activity against Staphylococcus aureus with minimum inhibitory concentrations (MIC) ranging from 3.9 to 31.5 μg/ml .

Analgesic Effects

Research has also indicated that related compounds exhibit analgesic activity exceeding that of standard analgesics like metamizole when tested on mice using the "hot plate" method. This suggests potential for pain management applications .

Case Studies and Research Findings

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Breast Cancer Model : In a study involving MCF-7 xenografts in mice, treatment with this compound resulted in a significant reduction in tumor volume compared to control groups.

- Hepatoprotective Effects : In models where liver toxicity was induced by chemotherapy agents like 5-FU (Fluorouracil), this compound demonstrated protective effects by restoring liver enzyme levels towards normal ranges .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of this compound exhibit promising anticancer properties. A study demonstrated that the compound selectively inhibited cancer cell proliferation by inducing apoptosis in various cancer lines. The mechanism involves the modulation of apoptotic pathways and cell cycle arrest at the G1 phase.

Case Study :

In vitro tests showed that concentrations of 10 µM resulted in a 50% reduction in cell viability in breast cancer cells within 48 hours. Further studies suggested that this compound could serve as a lead structure for developing new anticancer agents.

Materials Science

Polymer Synthesis

Ethyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been utilized in synthesizing novel polymers with enhanced thermal stability and mechanical properties. The incorporation of this compound into polymer matrices has shown improvements in tensile strength and thermal resistance.

Data Table: Polymer Properties

| Polymer Type | Tensile Strength (MPa) | Thermal Stability (°C) |

|---|---|---|

| Control | 25 | 200 |

| Modified | 40 | 250 |

Agricultural Chemistry

Pesticidal Applications

The compound has been investigated for its potential as a pesticide. Preliminary studies reveal that it exhibits insecticidal activity against common agricultural pests such as aphids and whiteflies. The mode of action appears to involve disruption of the insect's nervous system.

Case Study :

Field trials conducted on tomato plants treated with a formulation containing this compound showed a significant reduction in pest populations compared to untreated controls. The results indicated a pest mortality rate of over 70% within two weeks of application.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

Functional Group Influence: The dioxopyrrole group in the target compound distinguishes it from simpler analogues like ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate. This group introduces electron-withdrawing properties, enhancing reactivity in Michael addition or cycloaddition reactions . In contrast, indole-containing analogues (e.g., compound 10a) exhibit extended π-systems and hydrogen-bonding capabilities due to aromatic indole rings, making them suitable for drug discovery .

Synthetic Yields :

- The target compound’s synthesis involves intermediate purification via column chromatography, similar to indole derivatives (e.g., 10a, yield: 98%) . However, the absence of bulky substituents (e.g., Boc or indole groups) in the target compound may simplify purification.

Thermal Stability :

- Indole derivatives (e.g., 10a, mp: 169–173°C) exhibit higher melting points than the target compound (data unreported), likely due to enhanced crystallinity from aromatic stacking .

Spectroscopic and Analytical Comparisons

Table 2: NMR and IR Data Highlights

Key Observations:

- The target compound’s lack of tert-butoxycarbonyl (Boc) or indole groups simplifies its NMR spectrum compared to compound 10a/b, which show complex splitting from multiple methyl and aromatic protons .

- IR spectra of indole derivatives (10a/b) confirm the presence of amide/ester carbonyls (1680–1765 cm⁻¹), a feature shared with the target compound’s dioxopyrrole carbonyl groups .

Q & A

Basic: What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized?

Answer:

The compound is synthesized via multi-step routes involving:

- Friedel-Crafts acylation or palladium-catalyzed cross-coupling to introduce the pyrrolidine-dione moiety.

- Esterification under acidic conditions (e.g., H₂SO₄ in ethanol) to form the ethyl carboxylate group.

Optimization considerations:

- Use anhydrous solvents (e.g., THF, DCM) to avoid side reactions.

- Monitor reaction progress via TLC or ¹H NMR (e.g., tracking disappearance of starting material signals at δ 6.32 ppm for pyrrole protons ).

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water).

Example protocol (adapted from analogous syntheses):

| Step | Reagents/Conditions | Yield | Key Intermediate Characterization |

|---|---|---|---|

| 1 | 3-fluoro-2-iodobenzoyl chloride, DMF, 80°C | 23% | ¹H NMR (DMSO-d6): δ 12.52 (s, NH) |

| 2 | Ethanol, H₂SO₄, reflux | 65% | ESIMS: m/z 402.2 [M+1] |

Basic: What spectroscopic and analytical methods are critical for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Identify substituent patterns (e.g., tetrahydrobenzothiophene protons at δ 1.32–4.27 ppm, ester carbonyl at ~δ 170 ppm) .

- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1720 cm⁻¹ for ester, ~1680 cm⁻¹ for dione) .

- Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., observed m/z 402.2 vs. calculated 401.8 ).

- Elemental Analysis : Verify purity (>95% C, H, N, S concordance).

Advanced: Which crystallographic tools and refinement protocols are optimal for resolving its crystal structure?

Answer:

- Data collection : Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å).

- Structure solution : Employ SHELXT for direct methods or SHELXD for charge flipping .

- Refinement : Apply SHELXL with anisotropic displacement parameters for non-H atoms. Typical R1 values < 0.05 for high-resolution data .

- Visualization : Generate ORTEP diagrams via ORTEP-3 to illustrate thermal ellipsoids and hydrogen bonding .

Example refinement metrics (from analogous structures):

| Parameter | Value |

|---|---|

| R1 (I > 2σ(I)) | 0.039 |

| wR2 (all data) | 0.102 |

| CCDC deposition no. | 215XXXX |

Advanced: How can DFT calculations validate experimental data on electronic properties?

Answer:

- Geometry optimization : Use B3LYP/6-311+G(d,p) to compare computed bond lengths/angles with XRD data (e.g., C=O bond deviation < 0.02 Å ).

- Electronic properties : Calculate HOMO-LUMO gaps (e.g., 4.2 eV) to correlate with UV-Vis λmax.

- Electrostatic potential maps : Identify nucleophilic/electrophilic sites for reactivity predictions .

Case study : DFT-predicted infrared frequencies for carbonyl groups showed <5% deviation from experimental IR data when solvent effects (DMSO) were included .

Basic: What stability profiles should be considered for long-term storage?

Answer:

- Thermal stability : Decomposition observed >150°C (DSC/TGA).

- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation.

- Hygroscopicity : Keep under inert gas (N₂/Ar) due to ester hydrolysis risk .

Advanced: How to address discrepancies between computational and experimental spectroscopic data?

Answer:

- NMR shifts : Include PCM solvent models in DFT (e.g., DMSO-d6) to improve agreement with observed δ values .

- Tautomeric equilibria : Use variable-temperature NMR to detect dynamic processes (e.g., keto-enol shifts).

- Crystal packing effects : Compare solid-state (XRD) and solution (NMR) conformations to identify environmental influences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.